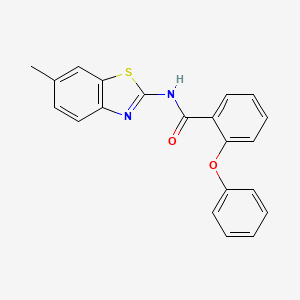

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-14-11-12-17-19(13-14)26-21(22-17)23-20(24)16-9-5-6-10-18(16)25-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNCPCGMZTZWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used . Another common method involves the cyclization of thioamides or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, often employs one-pot multicomponent reactions. These methods are favored for their simplicity, high yields, and relatively short reaction times . Microwave irradiation and molecular hybridization techniques are also used to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . Molecular docking studies have shown that this compound can bind to various protein targets, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Used in the synthesis of heterocyclic azo dyes.

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide stands out due to its unique combination of a benzothiazole ring with a phenoxybenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure combines a benzothiazole moiety with a phenoxybenzamide, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways, such as those related to cancer cell proliferation or bacterial cell wall synthesis.

- Receptor Binding : The phenoxy group may facilitate binding to various receptors or proteins, potentially modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has been studied for its effectiveness against various bacterial and fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G1 phase |

These results indicate promising anticancer activity, warranting further exploration in preclinical models .

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. The researchers found that the compound demonstrated significant activity against multi-drug resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance .

Investigation of Anticancer Properties

Another investigation focused on the anticancer effects of the compound on breast cancer cells. The study revealed that treatment with N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide led to a reduction in cell viability and an increase in apoptotic markers, supporting its development as a therapeutic agent against breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.